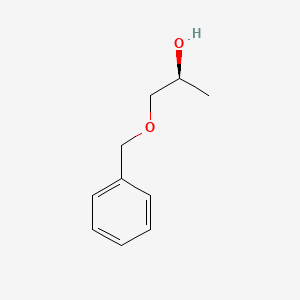

(S)-(+)-1-Benzyloxy-2-propanol

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBPYIUAQLPHJG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85483-97-2 | |

| Record name | (2S)-1-(benzyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-1-Benzyloxy-2-propanol physical properties

An In-depth Technical Guide to the Physical Properties of (S)-(+)-1-Benzyloxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral compound of significant interest in synthetic organic chemistry, particularly as a precursor in the development of novel therapeutic agents. Its specific stereochemistry and functional groups make it a valuable building block for creating complex molecules with defined biological activities. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and an illustrative example of its application in the synthesis of antiviral compounds. This information is intended to support researchers and drug development professionals in the effective utilization of this versatile chemical entity.

Core Physical Properties

The physical properties of this compound are crucial for its handling, reaction setup, and purification. A summary of these properties is presented in the tables below.

General and Molar Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 166.22 g/mol | [1][2][3][4][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [3][7][8] |

| Purity | Typically >95% - 97% | [1][4][5][7] |

Thermal and Spectroscopic Properties

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 263.8 ± 15.0 °C | at 760 mmHg | [2] |

| 130-132 °C | at 14 Torr | [3] | |

| 81 °C | at 1 mmHg | [8] | |

| Flash Point | 108.8 °C (227.8 °F) | Closed Cup | [1][4] |

| 108.2 ± 14.6 °C | [2] | ||

| Refractive Index (n_D²⁰) | 1.510 | [1][3][4] | |

| 1.518 | [2] | ||

| 1.51 | [5] |

Physicochemical Properties

| Property | Value | Conditions | Reference(s) |

| Density | 1.044 g/mL | at 25 °C | [1][3][4][5] |

| 1.0 ± 0.1 g/cm³ | [2] | ||

| Optical Rotation ([α]_D²⁰) | +14.5° | c = 1 in chloroform | [1][3][4] |

| +12.0° to +16.0° | c = 1 in chloroform | [7][8] | |

| pKa | 14.46 ± 0.20 | Predicted | [3] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Micro Method)

The boiling point is a key indicator of a liquid's volatility and purity.

-

Apparatus: Thiele tube or a similar heating bath, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer and immersed in the heating bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat source is removed when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2][3][5][9][10]

-

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

-

Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder, and an analytical balance.

-

Procedure (using a pycnometer for high accuracy):

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the stopper is inserted. The temperature of the liquid should be recorded.

-

Any excess liquid is carefully wiped from the exterior of the pycnometer.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7][11][12][13][14]

-

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed and the light source is adjusted to illuminate the scale.

-

The knob is turned to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.[1][15][16][17]

-

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude to which a substance rotates plane-polarized light.

-

Apparatus: Polarimeter.

-

Procedure:

-

A solution of the compound is prepared at a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).

-

The polarimeter tube is filled with the pure solvent to take a blank reading, which is set to zero.

-

The polarimeter tube is then rinsed and filled with the prepared solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter, and the observed rotation (α) is measured. The path length (l, in decimeters) of the tube is known.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c).[4][6][18][19][20]

-

Application in Drug Development: Synthesis of Antiviral Agents

This compound serves as a crucial chiral building block in the synthesis of (S)-N-(2-phosphonomethoxypropyl) (PMP) derivatives of purine and pyrimidine bases.[1] These PMP derivatives are classified as acyclic nucleoside phosphonates, a class of compounds known for their significant antiviral activities, particularly against retroviruses such as HIV.[1][3][4] The stereochemistry of the starting material is critical for the biological activity of the final product.

The general synthetic workflow involves several key transformations, starting with the protection of the hydroxyl group of this compound, followed by the introduction of the phosphonate moiety and subsequent coupling with a nucleobase. A simplified logical workflow for such a synthesis is depicted below.

Caption: Synthetic workflow for PMP derivatives.

This synthetic route highlights the importance of this compound as a chiral precursor. The (S)-configuration at the 2-position of the propanol backbone is directly translated into the stereochemistry of the final PMP derivative, which is often crucial for its interaction with viral enzymes and, consequently, its therapeutic efficacy. The development of potent antiviral agents like Tenofovir, an acyclic nucleoside phosphonate, underscores the significance of this class of compounds in modern medicine.[4]

Conclusion

This compound is a well-characterized chiral molecule with defined physical properties that are essential for its application in chemical synthesis. Its role as a key intermediate in the preparation of biologically active compounds, such as antiviral PMP derivatives, makes it a substance of high interest for researchers in medicinal chemistry and drug development. The detailed protocols and application context provided in this guide aim to facilitate its effective use in the laboratory and contribute to the advancement of new therapeutic discoveries.

References

- 1. CCCC 1995, Volume 60, Issue 7, Abstracts pp. 1196-1212 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 2. CCCC 1995, Volume 60, Issue 8, Abstracts pp. 1390-1409 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. Immunobiological activity of N-[2-(phosphonomethoxy)alkyl] derivatives of N6-substituted adenines, and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl] derivatives of purines: a class of highly selective antiretroviral agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Microbial Metabolites: The Emerging Hotspot of Antiviral Compounds as Potential Candidates to Avert Viral Pandemic Alike COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of branched 9-[2-(2-phosphonoethoxy)ethyl]purines as a new class of acyclic nucleoside phosphonates which inhibit Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-(+)-1-Benzyloxy-2-propanol from Ethyl (S)-Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-(+)-1-Benzyloxy-2-propanol, a valuable chiral building block in organic synthesis, starting from the readily available and inexpensive ethyl (S)-lactate. This document details the two-step synthetic pathway, including the protection of the hydroxyl group followed by the reduction of the ester. Included are detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from ethyl (S)-lactate is a straightforward two-step process. The first step involves the protection of the secondary hydroxyl group of ethyl (S)-lactate as a benzyl ether. This is a crucial step to prevent the free hydroxyl group from interfering with the subsequent reduction. The second step is the reduction of the ethyl ester functionality to the corresponding primary alcohol, yielding the target molecule.

The overall transformation can be depicted as follows:

Caption: Overall synthetic route.

Step 1: O-Benzylation of Ethyl (S)-Lactate

The protection of the hydroxyl group in ethyl (S)-lactate is most commonly achieved via a Williamson ether synthesis or by using a benzylating agent under acidic conditions. A high-yielding method that avoids significant racemization is the acid-catalyzed reaction with O-benzyl-2,2,2-trichloroacetimidate.[1] Alternative methods, such as using benzyl bromide with a strong base like sodium hydride, have also been reported, though they may present challenges in terms of yield and maintaining enantiopurity.[1]

Experimental Protocol: Acid-Catalyzed Benzylation[1]

This protocol is adapted from a procedure described in Organic Syntheses.[1]

-

A flame-dried 500-mL Schlenk flask is equipped with a magnetic stirring bar, a rubber septum, and an argon balloon.

-

The flask is charged with ethyl (S)-lactate (11.8 g, 100 mmol) and O-benzyl-2,2,2-trichloroacetimidate (50.9 g, 200 mmol).

-

The reagents are dissolved in a mixture of 250 mL of anhydrous cyclohexane and anhydrous dichloromethane (7:1 v/v) under an argon atmosphere.

-

Trifluoromethanesulfonic acid (0.4 mL, 4.53 mmol) is added dropwise via syringe while stirring the mixture rapidly.

-

The reaction mixture is stirred for 48-60 hours at room temperature.

-

The reaction is then diluted with water (100 mL) and hexane (300 mL) and stirred for an additional 3 hours.

-

The precipitated trichloroacetamide is removed by filtration through a Büchner funnel.

-

The aqueous phase is separated and extracted three times with 50-mL portions of hexane.

-

The combined organic extracts are washed with 50 mL of saturated aqueous sodium bicarbonate solution and then with 50 mL of saturated aqueous sodium chloride solution.

-

The organic layer is dried over magnesium sulfate, filtered, and the solvents are removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield ethyl (S)-2-(benzyloxy)propanoate as a colorless liquid.

Quantitative Data for O-Benzylation

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl (S)-lactate | 11.8 g (100 mmol) | [1] |

| O-benzyl-2,2,2-trichloroacetimidate | 50.9 g (200 mmol) | [1] |

| Trifluoromethanesulfonic acid | 0.4 mL (4.53 mmol) | [1] |

| Solvent | ||

| Cyclohexane:Dichloromethane (7:1 v/v) | 250 mL | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 48 - 60 hours | [1] |

| Product Yield | ||

| Ethyl (S)-2-(benzyloxy)propanoate | 18.7 g (90%) | [1] |

| Physical Properties of Intermediate | ||

| Boiling Point | 124-127 °C / 6 mmHg | [1] |

| Optical Rotation [α]D²¹ | -73.6° (neat) | [1] |

Spectroscopic Data for Ethyl (S)-2-(benzyloxy)propanoate

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration |

| Phenyl-H | 7.20-7.40 | m | 5H | |

| -O-CH ₂-Ph | 4.69 | d | 11.8 | 1H |

| -O-CH ₂-Ph | 4.45 | d | 11.8 | 1H |

| -O-CH ₂-CH₃ | 4.22 | m | 2H | |

| -CH (CH₃)- | 4.05 | q | 6.8 | 1H |

| -CH(C H₃)- | 1.44 | d | 6.9 | 3H |

| -O-CH₂-C H₃ | 1.30 | t | 7.2 | 3H |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) |

| C=O | 173.2 |

| C (aromatic, quaternary) | 136.6 |

| CH (aromatic) | 128.4 |

| CH (aromatic) | 127.9 |

| CH (aromatic) | 127.8 |

| -C H(CH₃)- | 74.0 |

| -O-C H₂-Ph | 71.9 |

| -O-C H₂-CH₃ | 60.8 |

| -CH(C H₃)- | 18.7 |

| -O-CH₂-C H₃ | 14.2 |

Reference for Spectroscopic Data:[1]

| IR (film) cm⁻¹ | Assignment |

| 2985 | C-H stretch (aliphatic) |

| 1746 | C=O stretch (ester) |

| 1455 | C=C stretch (aromatic) |

| 1200, 1143 | C-O stretch |

Reference for IR Data:[1]

Step 2: Reduction of Ethyl (S)-2-(benzyloxy)propanoate

The second step in the synthesis is the reduction of the ester group of ethyl (S)-2-(benzyloxy)propanoate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[2][3] The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: LiAlH₄ Reduction

The following is a general procedure for the reduction of an ester with LiAlH₄, which can be adapted for ethyl (S)-2-(benzyloxy)propanoate.[4][5][6]

-

An oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

-

A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF is placed in the flask and cooled to 0 °C in an ice bath.

-

A solution of ethyl (S)-2-(benzyloxy)propanoate (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the slow, sequential addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and then water (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.[2]

-

The resulting white precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether or THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product, this compound, can be purified by vacuum distillation.

Quantitative Data for LiAlH₄ Reduction

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl (S)-2-(benzyloxy)propanoate | 1.0 equivalent | General Protocol |

| Lithium aluminum hydride (LiAlH₄) | 1.2 - 1.5 equivalents | [4][6] |

| Solvent | ||

| Anhydrous Diethyl Ether or THF | Sufficient to dissolve reactants | [4][5] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 2 - 4 hours | General Protocol |

| Product Yield | ||

| This compound | Typically >90% | General Expectation |

Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Appearance | Colorless liquid | [1] |

| Density | 1.044 g/mL at 25 °C | |

| Refractive Index | n20/D 1.510 | |

| Optical Rotation | [α]20/D +14.5° (c = 1 in chloroform) |

A characteristic feature in the IR spectrum of the product is the appearance of a broad O-H stretching band around 3400 cm⁻¹, and the disappearance of the C=O stretching band from the ester starting material.[7]

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental procedures for both the O-benzylation and the reduction steps.

Caption: Workflow for O-Benzylation.

Caption: Workflow for LiAlH₄ Reduction.

Safety Considerations

-

O-benzyl-2,2,2-trichloroacetimidate and Trifluoromethanesulfonic acid: These reagents are corrosive and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Lithium aluminum hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. The quenching process is highly exothermic and generates hydrogen gas, which is flammable. Ensure proper ventilation and perform the quench slowly and carefully in an ice bath.[5][6]

-

Solvents: Diethyl ether and dichloromethane are volatile and flammable. Hexane and cyclohexane are flammable. All solvents should be handled in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound from ethyl (S)-lactate is a reliable and efficient process that provides access to a valuable chiral intermediate. The two-step procedure, involving O-benzylation and subsequent ester reduction, can be performed on a laboratory scale with good yields and preservation of stereochemical integrity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development. Careful attention to anhydrous conditions and safety precautions, particularly during the reduction step with LiAlH₄, is essential for the successful and safe execution of this synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. byjus.com [byjus.com]

- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: (S)-(+)-1-Benzyloxy-2-propanol (CAS 85483-97-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-(+)-1-Benzyloxy-2-propanol, a valuable chiral building block in organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of pharmaceutically relevant compounds.

Core Data and Physical Properties

This compound is a chiral secondary alcohol that serves as a versatile intermediate in the synthesis of enantiomerically pure molecules. Its structural and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 85483-97-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 1.044 g/mL at 25 °C | [1] |

| Boiling Point | 81 °C at 1 mmHg | |

| Refractive Index (n20/D) | 1.510 | [1] |

| Optical Rotation ([α]20/D) | +14.5° (c = 1 in chloroform) | [1] |

| Flash Point | 108.8 °C | [1] |

| Purity | >95.0% (GC) | [3] |

Safety and Handling

This compound is classified with the following hazards and requires appropriate handling precautions.

| Hazard Classifications | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE): Use of eye shields, face shields, and gloves is recommended. For respiratory protection, a type ABEK (EN14387) respirator filter should be used.[1]

Synthesis and Experimental Protocols

While various synthetic routes to chiral 1-alkoxy-2-propanols exist, a common and effective method for preparing this compound involves the ring-opening of a chiral epoxide.

Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of chiral intermediates.[4]

Reaction Scheme:

Materials:

-

(R)-Epichlorohydrin

-

Benzyl alcohol

-

A Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

-

To a solution of benzyl alcohol (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (0.1 equivalents).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add (R)-epichlorohydrin (1.0 equivalent) to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of more complex chiral molecules, particularly in the field of drug development. One notable application is in the preparation of (S)-N-(2-phosphonomethoxypropyl) (PMP) derivatives of purine and pyrimidine bases, which have shown antiviral activity.[2] This synthesis typically proceeds via a tosylated intermediate.

Tosylation of this compound

The hydroxyl group of this compound can be converted to a good leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions.

Reaction Scheme:

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool to 0 °C in an ice bath under an inert atmosphere.

-

Add anhydrous pyridine (1.5 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

The product can be purified by recrystallization or column chromatography.

Synthesis of (S)-9-(2-Phosphonomethoxypropyl)adenine

The tosylated intermediate is a versatile electrophile for the alkylation of nucleophiles, such as the sodium salt of adenine, to form antiviral precursor molecules.

Logical Workflow:

Materials:

-

(S)-1-(Benzyloxy)propan-2-yl 4-methylbenzenesulfonate

-

Adenine

-

Sodium hydride (NaH)

-

Anhydrous dimethylformamide (DMF)

-

Appropriate phosphonate reagent (e.g., diethyl (hydroxymethyl)phosphonate)

-

Reagents for deprotection (e.g., H₂/Pd-C for debenzylation, TMSBr for ester hydrolysis)

Procedure (Conceptual Outline):

-

Alkylation: The sodium salt of adenine, prepared by reacting adenine with a strong base like sodium hydride in anhydrous DMF, is reacted with the (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate. This nucleophilic substitution reaction forms the N-alkylated adenine derivative.

-

Phosphonylation: The free hydroxyl group on the propanol backbone is then reacted with a suitable phosphonate reagent to introduce the phosphonomethoxy group.

-

Deprotection: The benzyl protecting group is removed, typically by catalytic hydrogenation (e.g., H₂ over Palladium on carbon). The phosphonate esters are then hydrolyzed to the phosphonic acid, for example, by treatment with bromotrimethylsilane (TMSBr) followed by water or an alcohol.

This multi-step synthesis highlights the utility of this compound as a chiral starting material for the preparation of complex and biologically active molecules. The stereocenter introduced by this building block is crucial for the therapeutic efficacy of the final drug substance.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. US20140212957A1 - Production of optically pure propane-1,2-diol - Google Patents [patents.google.com]

- 4. CN101525352A - Preparation method of Cidofovir and intermediate thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-(+)-1-Benzyloxy-2-propanol

This technical guide provides a comprehensive overview of (S)-(+)-1-Benzyloxy-2-propanol, a chiral building block valuable in synthetic organic chemistry and drug development. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The unequivocally established IUPAC name for the compound is (S)-1-(Benzyloxy)propan-2-ol .[1] It is also referred to as 1-phenylmethoxypropan-2-ol.[2] This chiral alcohol is a key intermediate in various stereoselective syntheses.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 85483-97-2[3] |

| Molecular Formula | C₁₀H₁₄O₂[1][2] |

| Molecular Weight | 166.22 g/mol [2] |

| InChI Key | KJBPYIUAQLPHJG-VIFPVBQESA-N |

| SMILES String | C--INVALID-LINK--COCc1ccccc1 |

| Synonyms | (S)-1-O-Benzylpropylene glycol, Benzyl (S)-(+)-2-Hydroxypropyl Ether[4] |

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical State | Liquid (at 20°C) | [4] |

| Density | 1.044 g/mL (at 25°C) | |

| Boiling Point | 263.8 ± 15.0 °C (at 760 mmHg) | [3] |

| Refractive Index | n20/D 1.510 | |

| Optical Activity | [α]20/D +14.5° (c = 1 in chloroform) | |

| Flash Point | 108.8 °C (227.8 °F) |

Safety and Handling

Appropriate safety measures are imperative when handling this compound due to its potential hazards.

Table 3: Safety Information

| Parameter | Details |

| Signal Word | Warning[3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter |

| Storage Class | 10 - Combustible liquids |

| WGK (Germany) | WGK 2 |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for reproducible research.

A common and effective method for the preparation of this compound involves the O-benzylation of a commercially available chiral precursor, ethyl (S)-lactate, followed by reduction.[5][6]

Protocol: Synthesis via O-Benzylation of Ethyl (S)-Lactate

-

Step 1: O-Benzylation of Ethyl (S)-Lactate.

-

To a solution of ethyl (S)-lactate, add benzyl bromide in the presence of a base such as sodium hydride (NaH) or silver(I) oxide (Ag₂O) in an appropriate anhydrous solvent (e.g., diethyl ether or acetonitrile).[5]

-

The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction is quenched, and the product, ethyl (S)-2-(benzyloxy)propionate, is extracted and purified.[5]

-

-

Step 2: Reduction to this compound.

-

The purified ethyl (S)-2-(benzyloxy)propionate is dissolved in an anhydrous solvent like diethyl ether.[5]

-

The solution is cooled to -78°C, and a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise.[5]

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Following quenching and workup, the final product, this compound, is isolated and purified, typically by column chromatography.

-

References

- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 1-(Benzyloxy)propan-2-ol | C10H14O2 | CID 295955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-1-(Benzyloxy)-2-propanol | CAS#:85483-97-2 | Chemsrc [chemsrc.com]

- 4. (S)-(+)-1-ベンジルオキシ-2-プロパノール | this compound | 85483-97-2 | 東京化成工業株式会社 [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

molecular weight of (S)-(+)-1-Benzyloxy-2-propanol

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of (S)-(+)-1-Benzyloxy-2-propanol, with a primary focus on its molecular weight and chemical identity.

Chemical Identity and Molecular Weight

This compound is a chiral building block commonly used in stereoselective synthesis.[1][2] Its fundamental properties are crucial for stoichiometric calculations in reaction planning and for its characterization in analytical chemistry. The molecular weight is a key parameter derived from its chemical formula.

The empirical formula for this compound is C₁₀H₁₄O₂.[3][4][5] Based on this formula, the calculated molecular weight is 166.22 g/mol .[1][3][5][6]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 166.22 g/mol | [1][3][5][6] |

| Exact Mass | 166.099380 Da | [7] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][3][4] |

| CAS Number | 85483-97-2 | [3][4][5][7] |

| Density | 1.044 g/mL at 25 °C | [3] |

| Boiling Point | 263.8 ± 15.0 °C at 760 mmHg | [7] |

| Flash Point | 108.8 °C (227.8 °F) | [3][7] |

| Refractive Index | n20/D 1.510 | [3] |

| Optical Activity | [α]20/D +14.5° (c = 1 in chloroform) | [3] |

| InChI Key | KJBPYIUAQLPHJG-VIFPVBQESA-N | [3] |

| SMILES | C--INVALID-LINK--COCc1ccccc1 | [3] |

Structural Information and Visualization

The structural formula provides a visual representation of the atomic arrangement and connectivity within the molecule. The following diagram illustrates the chemical structure of this compound.

Experimental Protocol: Molecular Weight Determination

The molecular weight of a chemical compound like this compound is typically confirmed using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ions.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the sample to nebulize into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺.

-

Mass Analysis: The generated ions are directed into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The molecular weight is confirmed by identifying the peak corresponding to the molecular ion or its common adducts. For this compound (MW = 166.22), one would expect to see a prominent peak at m/z ≈ 167.23 for [M+H]⁺ or m/z ≈ 189.21 for [M+Na]⁺.

The following diagram illustrates the general workflow for this experimental determination.

Applications in Research and Development

This compound serves as a valuable chiral intermediate in organic synthesis. Its defined stereochemistry is essential for the construction of complex chiral molecules. Documented applications include its use as a reactant in the preparation of:

-

(S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases, which are relevant in antiviral and nucleotide research.[3]

-

(S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate, a key intermediate for further synthetic transformations.[3]

References

- 1. scbt.com [scbt.com]

- 2. This compound | 85483-97-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound 97 85483-97-2 [sigmaaldrich.com]

- 4. H60523.06 [thermofisher.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. 1-(Benzyloxy)propan-2-ol | C10H14O2 | CID 295955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S)-1-(Benzyloxy)-2-propanol | CAS#:85483-97-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to (S)-(+)-1-Benzyloxy-2-propanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Benzyloxy-2-propanol is a chiral building block of significant interest in the fields of organic synthesis and pharmaceutical development. Its defined stereochemistry and versatile functional groups make it a valuable precursor for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, detailed experimental protocols for its synthesis and purification, and its applications in drug discovery and development.

Structural Formula and Chemical Identity

This compound is a chiral secondary alcohol. The "(S)" designation indicates the stereochemical configuration at the chiral center (C2), and the "(+)" sign refers to its dextrorotatory optical activity. The structure consists of a propan-2-ol backbone where the hydroxyl group at C1 is protected as a benzyl ether.

Systematic Name: (2S)-1-(phenylmethoxy)propan-2-ol

| Identifier | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 85483-97-2 |

| InChI Key | KJBPYIUAQLPHJG-VIFPVBQESA-N |

| SMILES | C--INVALID-LINK--COCc1ccccc1 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in synthetic procedures.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | TCI |

| Density | 1.044 g/mL at 25 °C | |

| Boiling Point | 81 °C at 1 mmHg | TCI |

| Specific Rotation ([α]²⁰/D) | +14.5° (c=1 in chloroform) | |

| Refractive Index (n²⁰/D) | 1.510 |

Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application as a chiral building block. A common and effective method involves a two-step process starting from a readily available chiral precursor, such as an ester of (S)-lactic acid.

Synthesis of Ethyl (S)-2-(benzyloxy)propanoate

This initial step involves the protection of the hydroxyl group of ethyl (S)-lactate as a benzyl ether. The use of benzyl trichloroacetimidate under acidic conditions is an effective method that minimizes racemization.[1]

Materials:

-

Ethyl (S)-lactate

-

O-Benzyl-2,2,2-trichloroacetimidate

-

Anhydrous cyclohexane

-

Anhydrous dichloromethane (DCM)

-

Trifluoromethanesulfonic acid (TfOH)

-

Water

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve ethyl (S)-lactate (1.0 eq) and O-benzyl-2,2,2-trichloroacetimidate (2.0 eq) in a 7:1 (v/v) mixture of anhydrous cyclohexane and dichloromethane.

-

With rapid stirring, add trifluoromethanesulfonic acid (cat., ~0.045 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 48-60 hours.

-

Dilute the reaction mixture with water and hexane. Continue stirring for an additional 3 hours.

-

Filter the precipitated trichloroacetamide through a Büchner funnel.

-

Separate the aqueous phase and extract it three times with hexane.

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by saturated aqueous NaCl solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the residue by fractional distillation under reduced pressure to yield ethyl (S)-2-(benzyloxy)propanoate as a colorless liquid.

Reduction of Ethyl (S)-2-(benzyloxy)propanoate to this compound

The subsequent step is the reduction of the ester to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is a suitable reducing agent for this transformation.[1]

Materials:

-

Ethyl (S)-2-(benzyloxy)propanoate

-

Anhydrous diethyl ether

-

1 M Diisobutylaluminium hydride (DIBAL-H) in hexane

-

4 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (NaCl) solution

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve ethyl (S)-2-(benzyloxy)propanoate (1.0 eq) in anhydrous diethyl ether.

-

Cool the reaction mixture to -78 °C using a dry ice/ethanol bath.

-

Slowly add a 1 M solution of DIBAL-H in hexane (1.4 eq) dropwise.

-

Stir the reaction mixture for at least 1 hour after the complete addition of DIBAL-H, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold 4 N HCl with vigorous stirring.

-

Extract the aqueous phase four times with diethyl ether.

-

Combine the organic extracts and wash with saturated aqueous NaCl solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Spectroscopic Data

Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

-

δ 7.38-7.28 (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.58 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).

-

δ 3.95 (m, 1H): Methine proton at the chiral center (-CH (OH)-).

-

δ 3.50 (dd, 1H) & 3.40 (dd, 1H): Methylene protons adjacent to the ether oxygen (-CH₂ -O-).

-

δ 2.50 (br s, 1H): Hydroxyl proton (-OH ).

-

δ 1.18 (d, 3H): Methyl protons (-CH₃ ).

Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):

-

δ 138.0: Quaternary aromatic carbon of the benzyl group.

-

δ 128.5, 127.8, 127.7: Aromatic CH carbons of the benzyl group.

-

δ 75.0: Methylene carbon of the benzyl group (-O-C H₂-Ph).

-

δ 73.5: Methylene carbon adjacent to the ether oxygen (-C H₂-O-).

-

δ 68.0: Methine carbon at the chiral center (-C H(OH)-).

-

δ 20.0: Methyl carbon (-C H₃).

Applications in Drug Development

This compound serves as a key chiral synthon in the synthesis of various pharmaceuticals. Its primary utility lies in the construction of enantiomerically pure molecules where the 1,2-propanol moiety is a core structural element.

Synthesis of Beta-Blockers

A significant application of chiral propanolamines is in the synthesis of β-adrenergic receptor blockers (beta-blockers). The pharmacological activity of many beta-blockers, such as propranolol, resides predominantly in the (S)-enantiomer. Although direct synthesis of propranolol from this compound is not the most common route, a conceptual synthetic workflow can be envisioned.

The following diagram illustrates a logical workflow for the synthesis of (S)-propranolol, highlighting the introduction of the chiral center, which can be derived from a synthon like this compound.

In a more direct, albeit less common, synthetic approach, this compound could be converted to a suitable leaving group at the hydroxyl position, followed by nucleophilic substitution with isopropylamine. Subsequent debenzylation would yield (S)-propranolol.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its well-defined stereochemistry and synthetic accessibility make it an invaluable tool for researchers and drug development professionals. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in the laboratory for the creation of novel, enantiomerically pure molecules with potential therapeutic applications. The continued exploration of its synthetic utility is expected to lead to the development of more efficient and selective methods for the production of chiral pharmaceuticals.

References

The Versatile Chiral Synthon: A Technical Review of (S)-(+)-1-Benzyloxy-2-propanol Applications

(S)-(+)-1-Benzyloxy-2-propanol , a chiral alcohol, serves as a crucial and versatile building block in modern organic synthesis. Its significance lies in its ability to introduce chirality with high stereocontrol, making it an invaluable asset in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. This technical guide provides an in-depth review of the applications of this compound, focusing on its role as a precursor to key chiral intermediates and its utility in the synthesis of bioactive compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers and drug development professionals in leveraging this important chiral synthon.

Core Applications in Stereoselective Synthesis

This compound is primarily utilized after oxidation to its corresponding aldehyde, (S)-2-(benzyloxy)propanal . This chiral aldehyde is a highly sought-after intermediate in stereocontrolled carbon-carbon bond-forming reactions. The presence of the benzyloxy group at the α-position allows for chelation control with various Lewis acids, leading to high diastereoselectivity in nucleophilic addition reactions. This predictable stereochemical outcome is fundamental to its application in the synthesis of natural products and active pharmaceutical ingredients (APIs).

A prime example of its industrial relevance is in the synthesis of the broad-spectrum antifungal agent, Posaconazole . (S)-2-(benzyloxy)propanal is a key precursor to a crucial chiral intermediate, (2S, 3R)-2-benzyloxy-3-pentanol, which forms a significant portion of the final drug structure.[1][2][3] The synthesis of this intermediate highlights the utility of this compound as a source of chirality.

Synthesis of a Key Posaconazole Intermediate

The multi-step synthesis of the Posaconazole intermediate, (2S, 3R)-2-benzyloxy-3-pentanol, starting from the readily available S-ethyl lactate, demonstrates a practical application of the principles of stereoselective synthesis. The initial step involves the benzylation of the hydroxyl group of S-ethyl lactate, followed by a Grignard reaction and a subsequent stereoselective reduction. While this synthesis begins with S-ethyl lactate, the core chiral synthon that dictates the stereochemistry of subsequent steps is effectively (S)-2-(benzyloxy)propanoate, which is conceptually derived from this compound.

Tabulated Synthesis Data

| Step | Reaction | Starting Material | Key Reagents | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 1 | Benzylation | S-ethyl lactate | Benzyl chloride, Sodium hydroxide, Phase-transfer catalyst | S-ethyl 2-(benzyloxy)propanoate | High | N/A | >99% |

| 2 | Grignard Reaction | S-ethyl 2-(benzyloxy)propanoate | Ethylmagnesium bromide | (2S)-2-benzyloxy-3-pentanone | Good | N/A | >99% |

| 3 | Stereoselective Reduction | (2S)-2-benzyloxy-3-pentanone | BH3, (S)-CBS catalyst | (2S, 3R)-2-benzyloxy-3-pentanol | 70-90%[4] | 99:1[2] | >99%[4] |

Experimental Protocols

Step 1: Synthesis of S-ethyl 2-(benzyloxy)propanoate [1]

To a solution of S-ethyl lactate in toluene, powdered sodium hydroxide and a phase-transfer catalyst (e.g., a quaternary ammonium salt) are added. Benzyl chloride is then slowly introduced into the mixture at room temperature. The reaction mixture is heated and stirred for several hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, filtered to remove solids, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield S-ethyl 2-(benzyloxy)propanoate.

Step 2: Synthesis of (2S)-2-benzyloxy-3-pentanone [3]

S-ethyl 2-(benzyloxy)propanoate is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to 0°C in an ice bath. A solution of ethylmagnesium bromide in THF is added dropwise to the cooled solution. The reaction is maintained at a low temperature (between -10°C and -5°C) and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated ammonium chloride solution, water, and brine. After drying over anhydrous sodium sulfate and filtration, the solvent is removed under reduced pressure to afford (2S)-2-benzyloxy-3-pentanone.

Step 3: Synthesis of (2S, 3R)-2-benzyloxy-3-pentanol [4]

In a dry reaction flask under a nitrogen atmosphere, a chiral catalyst (e.g., (S)-2-methyl-CBS-oxazaborolidine) is dissolved in a suitable solvent. The solution is cooled, and a solution of (2S)-2-benzyloxy-3-pentanone and borane-tetrahydrofuran complex (BH3/THF) is added dropwise. The reaction is stirred until completion, after which it is quenched by the addition of a methanolic hydrochloric acid solution. The solvent is evaporated under reduced pressure, and the residue is taken up in ethyl acetate, stirred, and filtered. The filtrate is then subjected to further workup to yield (2S, 3R)-2-benzyloxy-3-pentanol.

Workflow Diagram

Broader Applications in Drug Synthesis

The utility of chiral propanol derivatives extends to other classes of pharmaceuticals, notably β-blockers . While direct use of this compound as a chiral auxiliary in the synthesis of specific β-blockers like (S)-betaxolol and (S)-metoprolol has been explored through kinetic resolution of related β-amino alcohols, the underlying principle of leveraging a chiral propanol backbone is a recurring theme in the synthesis of these cardiovascular drugs.[5] The enzymatic kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a key building block for β-blockers, further underscores the importance of enantiomerically pure propanol derivatives in pharmaceutical manufacturing.[6]

Future Outlook

This compound and its derivatives, particularly (S)-2-(benzyloxy)propanal, are established as indispensable tools in asymmetric synthesis. Their application in the construction of complex chiral molecules like Posaconazole demonstrates their value in the pharmaceutical industry. Future research will likely focus on expanding the repertoire of transformations utilizing this chiral synthon, developing more efficient and sustainable catalytic methods for its application, and exploring its use in the synthesis of new classes of bioactive molecules. The principles of stereocontrol demonstrated through the use of this building block will continue to be a cornerstone of modern drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 3. Method for preparing (2S, 3R)-2-benzyloxy-3-pentanol as intermediate of posaconazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103936564A - Method for preparing (2S, 3R)-2-benzyloxy-3-pentanol as intermediate of posaconazole - Google Patents [patents.google.com]

- 5. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of (S)-(+)-1-Benzyloxy-2-propanol for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-(+)-1-Benzyloxy-2-propanol, a key chiral building block in pharmaceutical synthesis. The document outlines its chemical and physical properties, detailed safety protocols, and a practical experimental workflow for its application in the synthesis of bioactive molecules, such as the beta-blocker (S)-propranolol.

Chemical and Physical Properties

This compound is a chiral secondary alcohol that serves as a versatile intermediate in asymmetric synthesis. Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| CAS Number | 85483-97-2 | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.044 g/mL at 25 °C | |

| Refractive Index | n20/D 1.510 | |

| Optical Activity | [α]20/D +14.5°, c = 1 in chloroform | |

| Flash Point | 108.8 °C (227.8 °F) | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize risk. The following tables summarize its hazard classifications and the necessary precautionary measures.

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | GHS07 |

Precautionary Statements and Personal Protective Equipment (PPE)

| Type | Codes | Measures |

| Prevention | P261, P264, P270, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection. |

| Response | P301+P312, P302+P352, P305+P351+P338 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | - | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

| PPE | - | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter.[2] |

Experimental Protocols

This compound is a valuable chiral precursor for the synthesis of various pharmaceutical compounds. A prominent example is the synthesis of the enantiomerically pure beta-blocker, (S)-propranolol, where the activity resides almost exclusively in the (S)-enantiomer.[3][4] The following is a representative, two-step protocol for the synthesis of a key intermediate for (S)-propranolol, starting from this compound.

Step 1: Tosylation of this compound

This procedure converts the hydroxyl group into a better leaving group (tosylate) for subsequent nucleophilic substitution.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

-

Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TTC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.[5]

-

After completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate.

Step 2: Synthesis of (S)-1-(1-Naphthyloxy)-3-(benzyloxy)propan-2-ol

This step involves the nucleophilic substitution of the tosylate with 1-naphthol.

Materials:

-

(S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate (from Step 1)

-

1-Naphthol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask, suspend 1-naphthol (1 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous acetone.

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate (1 eq.) in anhydrous acetone to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[3]

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield (S)-1-(1-naphthyloxy)-3-(benzyloxy)propan-2-ol.

The resulting intermediate can then be debenzylated and reacted with isopropylamine to yield (S)-propranolol.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow from this compound to the (S)-propranolol intermediate.

Caption: Synthetic workflow for the preparation of a key (S)-propranolol intermediate.

Signaling Pathway: Beta-Adrenergic Receptor and Propranolol Action

(S)-propranolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker). It competitively inhibits the binding of catecholamines like epinephrine and norepinephrine to β₁ and β₂ adrenergic receptors. This action blocks the downstream signaling cascade, leading to its therapeutic effects in managing cardiovascular conditions.

Caption: Mechanism of action of (S)-propranolol on the beta-adrenergic signaling pathway.

References

solubility of (S)-(+)-1-Benzyloxy-2-propanol in organic solvents

An In-depth Technical Guide to the Solubility of (S)-(+)-1-Benzyloxy-2-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key chiral intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a qualitative assessment based on the behavior of structurally similar compounds.

Introduction to this compound

This compound is a chiral building block characterized by a benzyl ether and a secondary alcohol functional group. Its structure imparts a degree of polarity, influencing its solubility in various organic solvents. Understanding its solubility is critical for its effective use in synthesis, purification, and formulation development.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | Approximately 1.044 g/mL at 25°C[1] |

| Boiling Point | Approximately 263.8 °C at 760 mmHg |

| Optical Activity | [α]20/D +14.5° (c=1 in chloroform)[1] |

Predicted Solubility Profile in Organic Solvents

While specific quantitative data is scarce, a qualitative solubility profile can be inferred from the behavior of similar propylene glycol ethers and benzyl ethers. The presence of the hydroxyl group and the ether linkage suggests that this compound is likely to be miscible with a wide range of polar and non-polar organic solvents. Propylene glycol ethers, for instance, are known for their excellent solvency and coupling properties.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Highly Soluble | The hydroxyl group of the solute can form hydrogen bonds with alcohol solvents. |

| Halogenated | Dichloromethane, Chloroform | Highly Soluble | The molecule's polarity is compatible with these solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | "Like dissolves like" principle; the ether linkage in the solute is compatible with ether solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | Highly Soluble | The polar nature of the ketone carbonyl group interacts favorably with the solute. |

| Aromatic | Toluene, Benzene | Soluble | The benzyl group of the solute allows for favorable π-π stacking interactions. |

| Esters | Ethyl Acetate | Highly Soluble | The polarity of the ester group is compatible with the solute. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Highly Soluble | These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds. |

| Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the solute is likely too high for significant solubility in non-polar alkanes. |

| Water | Water | Sparingly Soluble | The presence of the polar hydroxyl group may impart some water solubility, but the larger non-polar benzyl group will limit it. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method, a variation of the well-established shake-flask technique, is a reliable gravimetric approach.

3.1. Materials and Equipment

-

This compound

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

3.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

To a series of vials, add a precise volume (e.g., 2 mL) of the chosen organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solute remains.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solute to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered aliquot of the saturated solution.

-

Evaporate the solvent from the vial. This can be done at room temperature under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid any loss of the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

3.4. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of residue / Volume of aliquot) * 100

Where:

-

Weight of residue is the final constant weight of the vial with the solute minus the initial weight of the empty vial.

-

Volume of aliquot is the volume of the filtered supernatant taken for analysis.

Logical Pathway for Solubility Assessment

The following diagram illustrates the logical steps a researcher should take when assessing the solubility of this compound for a specific application.

Caption: Logical workflow for assessing the solubility of this compound.

Conclusion

References

Spectroscopic Data Analysis of (S)-(+)-1-Benzyloxy-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-1-Benzyloxy-2-propanol, a chiral building block relevant in synthetic organic chemistry and drug development. Due to the limited availability of directly published spectra for this specific enantiomer, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for ease of reference. Detailed, generalized experimental protocols for acquiring such data are also provided. Furthermore, a logical workflow for spectroscopic analysis is visualized using the DOT language.

Introduction

This compound (CAS No: 85483-97-2) is a valuable chiral intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] Its stereochemistry makes it a critical component in asymmetric synthesis. Accurate and comprehensive spectroscopic data is essential for its identification, purity assessment, and quality control during synthesis and downstream applications. This guide aims to provide a detailed reference for the expected spectroscopic characteristics of this compound.

Chemical Structure:

Molecular Formula: C₁₀H₁₄O₂[1]

Molecular Weight: 166.22 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds such as propan-2-ol, benzyl ethers, and other benzyloxypropanol derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~4.50 | Singlet | 2H | Benzyl (O-CH₂-Ph) |

| ~3.95 | Multiplet | 1H | CH (C2) |

| ~3.45 | Doublet of Doublets | 1H | CH₂ (C1, Ha) |

| ~3.35 | Doublet of Doublets | 1H | CH₂ (C1, Hb) |

| ~2.50 | Broad Singlet | 1H | OH |

| ~1.15 | Doublet | 3H | CH₃ (C3) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Aromatic (C, quat.) |

| ~128.5 | Aromatic (CH) |

| ~127.7 | Aromatic (CH) |

| ~127.6 | Aromatic (CH) |

| ~75 | CH₂ (C1) |

| ~73.5 | Benzyl (O-CH₂) |

| ~68 | CH (C2) |

| ~18 | CH₃ (C3) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2970, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1495, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

| ~740, ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 166 | Low | [M]⁺ (Molecular Ion) |

| 107 | High | [C₇H₇O]⁺ (benzyloxy cation) |

| 91 | Very High | [C₇H₇]⁺ (tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (phenyl cation) |

| 45 | Medium | [C₂H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, prepare a thin film by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS/direct infusion.

-

Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: m/z 40 - 300.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is crucial for researchers in organic synthesis and drug development. The tabulated data and generalized experimental protocols offer a practical resource for the identification and characterization of this important chiral building block. The provided workflow diagram further clarifies the logical progression of spectroscopic analysis. It is recommended that this predicted data be confirmed with experimentally obtained spectra whenever possible.

References

Methodological & Application

Application Notes and Protocols: (S)-(+)-1-Benzyloxy-2-propanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Benzyloxy-2-propanol is a versatile chiral building block utilized in the asymmetric synthesis of various high-value molecules, including antiviral agents and β-blockers. Its predefined stereochemistry at the C2 position makes it an excellent starting material for the synthesis of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations.

Chiral Pool Synthon for Antiviral Agents

This compound serves as a crucial chiral precursor for the synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir), a cornerstone of antiretroviral therapy. The synthesis leverages the inherent chirality of the starting material to establish the stereocenter in the final drug molecule.

Application: Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine, a Key Intermediate for Tenofovir